1-aminopiperidine-3-carboxylic acid hydrochloride
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Overview
Description
1-aminopiperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H13ClN2O2. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-aminopiperidine-3-carboxylic acid hydrochloride typically involves the functionalization of piperidine derivatives. One common method includes the hydrogenation of substituted pyridines in the presence of a cobalt catalyst based on titanium nanoparticles and melamine, which allows for acid-free hydrogenation with good yields and selectivity .
Industrial Production Methods
Industrial production of piperidine derivatives often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-aminopiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidinones.
Reduction: It can be reduced to form different piperidine derivatives.
Substitution: The compound can undergo substitution reactions to form various substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon or cobalt-based catalysts.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Piperidinones.
Reduction: Various piperidine derivatives.
Substitution: Substituted piperidines with different functional groups.
Scientific Research Applications
1-aminopiperidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals containing piperidine moieties.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 1-aminopiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate biological activities by binding to receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar chemical properties.
Piperidinones: Oxidized derivatives of piperidine.
Substituted Piperidines: Compounds with various functional groups attached to the piperidine ring.
Uniqueness
1-aminopiperidine-3-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
CAS No. |
2680532-25-4 |
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Molecular Formula |
C6H13ClN2O2 |
Molecular Weight |
180.6 |
Purity |
95 |
Origin of Product |
United States |
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